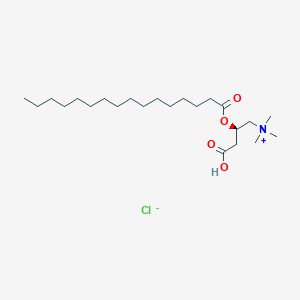

Palmitoyl-L-carnitine chloride

Descripción general

Descripción

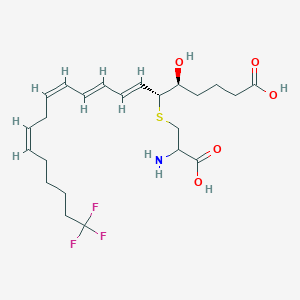

Palmitoyl-L-carnitine is a naturally occurring long-chain acylcarnitine and the L-enantiomer of palmitoyl-DL-carnitine . In cells, it is transported into mitochondria via carnitine palmitoyl transferase II to deliver palmitate for fatty acid oxidation and energy production .

Synthesis Analysis

Palmitoyl-L-carnitine has been used as a hydrophobic drug in the study by Arroyo-Urea, which was similar to our study . Nanoemulsions (NE) are lipid nanocarriers that can efficiently load hydrophobic active compounds, like palmitoyl-L-carnitine (pC), used here as model molecule .Molecular Structure Analysis

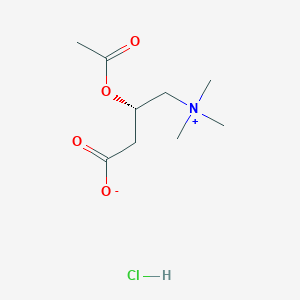

The molecular formula of Palmitoyl-L-carnitine chloride is C23H46ClNO4 . The molecular weight is 436.1 g/mol . The IUPAC name is [ (2 R )-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride .Chemical Reactions Analysis

Palmitoyl-L-carnitine is involved in fatty acid metabolism . It is a substrate used to stimulate mitochondrial respiration and to study mitochondrial function in research models .Physical And Chemical Properties Analysis

Palmitoyl-L-carnitine chloride is a white powder . It is soluble in water at 25 mg/mL with heat or sonication .Aplicaciones Científicas De Investigación

Cancer Treatment

Palmitoyl-L-carnitine chloride has been used in the development of nanoliposomes for the delivery of anticancer drugs. For example, it has been used in combination with Gemcitabine Elaidate, a lipophilic derivative of the first-line chemotherapeutic agent Gemcitabine, to treat pancreatic cancer . The combination therapy in a nano-liposomal carrier resulted in enhanced cellular uptake, inhibition of angiogenesis potential, and augmented anticancer potency .

Inhibition of Thrombosis

Palmitoyl-L-carnitine chloride has been found to have anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) . It directly interacts with plasmin and tPA, showing high affinities . In mouse models, administration of Palmitoyl-L-carnitine chloride significantly inhibited FeCl3-induced arterial thrombosis .

Modification of Myocardial Levels

Palmitoyl-L-carnitine chloride modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . This modification is important for the regulation of energy production and fatty acid metabolism in the heart.

Erythroid Colony Formation

Palmitoyl-L-carnitine chloride increases erythroid colony formation in culture . This suggests that it may play a role in the production of red blood cells.

Reduction of Surface Negative Charge

Palmitoyl-L-carnitine chloride reduces the surface negative charge of erythrocytes and myocytes . This property could potentially be used in the development of targeted drug delivery systems.

Protein Kinase C (PKC) Inhibition

Palmitoyl-L-carnitine chloride is a Protein kinase C (PKC) inhibitor . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Therefore, Palmitoyl-L-carnitine chloride could potentially be used in the treatment of diseases related to the dysregulation of PKC.

Mecanismo De Acción

Target of Action

Palmitoyl-L-carnitine chloride (PCC) primarily targets several enzymes and transporters localized in the cell membrane . It interacts with plasmin and tissue plasminogen activator (tPA) with high affinities . It also affects the Na/K pump current in guinea pig ventricular cells and inhibits the KATP channel function mainly through the interaction with endogenous PI cascade, especially PIP2 .

Mode of Action

PCC facilitates the transfer of long-chain fatty acids from the cytoplasm into mitochondria during the oxidation of fatty acids . It potentiates the enzymatic activities of plasmin and tPA, which are key players in the fibrinolytic system . It also modifies myocardial levels of high-energy phosphates and free fatty acids in the heart .

Biochemical Pathways

PCC is a well-known intermediate in mitochondrial fatty acid oxidation . It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . Once inside the mitochondria, PCC is transformed back to palmitoyl-CoA, which then undergoes β-oxidation to produce energy in the form of ATP .

Pharmacokinetics

It is known that pcc is soluble in water to 25 mg/ml with heat or sonication . This solubility suggests that PCC may have good bioavailability.

Result of Action

PCC has several molecular and cellular effects. It modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . It also increases erythroid colony formation in culture and reduces the surface negative charge of erythrocytes and myocytes . In addition, PCC has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tPA .

Action Environment

The action of PCC can be influenced by environmental factors. For instance, the modulation of the membrane lipid environment caused by PCC alters the KATP channel function . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoyl-L-carnitine chloride | |

CAS RN |

18877-64-0 | |

| Record name | Palmitoyl-L-carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18877-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

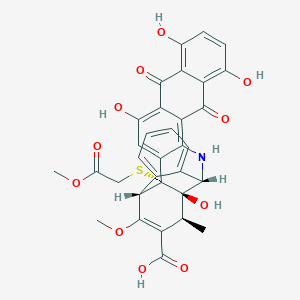

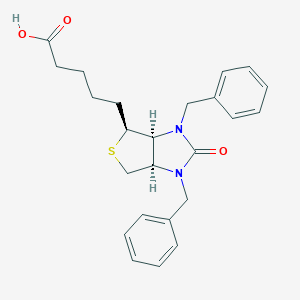

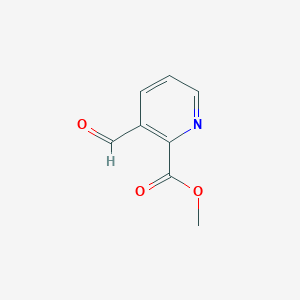

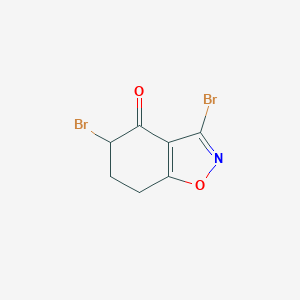

Feasible Synthetic Routes

Q & A

Q1: What is the role of Palmitoyl-L-carnitine chloride in enhancing drug bioavailability, specifically in the context of the provided research?

A1: The research article titled "Enhanced Bioavailability of Cefoxitin Using Palmitoyl L-Carnitine. I. Enhancer Activity in Different Intestinal Regions" [] investigates the use of Palmitoyl-L-carnitine as a potential absorption enhancer for the antibiotic Cefoxitin. While the exact mechanism is not fully elucidated within this abstract, previous research suggests that Palmitoyl-L-carnitine, a naturally occurring fatty acid derivative, may enhance drug absorption through various mechanisms. These include:

Q2: The research mentions the identification of "O−Palmitoyl−L−Carnitine chloride" in Deinococcus radiodurans. What is the significance of finding this compound in such an extremophile?

A2: The presence of O−Palmitoyl−L−Carnitine chloride in Deinococcus radiodurans, an extremophile known for its resistance to radiation and oxidative stress [], suggests a potential role of this compound in stress response mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)